2-Methyl-1,3-thiazole-5-carbonyl chloride

概要

説明

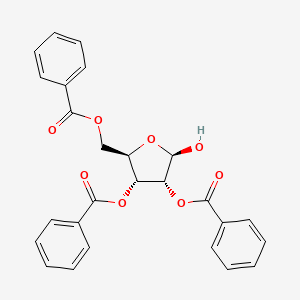

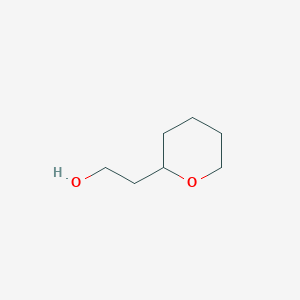

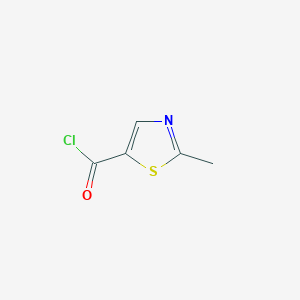

2-Methyl-1,3-thiazole-5-carbonyl chloride is an organic compound . It has a molecular weight of 161.61 . The IUPAC name for this compound is 4-methyl-1,3-thiazole-5-carbonyl chloride .

Molecular Structure Analysis

The molecular formula of 2-Methyl-1,3-thiazole-5-carbonyl chloride is C5H4ClNOS . The InChI code for this compound is 1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 .Physical And Chemical Properties Analysis

2-Methyl-1,3-thiazole-5-carbonyl chloride is a powder . It has a melting point of 59-63 degrees Celsius .科学的研究の応用

Synthesis and Anticancer Applications

A novel series of thiazole and 1,3,4-thiadiazole derivatives were synthesized, showcasing potent anticancer activities. The research utilized derivatives of thiazole, demonstrating a methodical approach to creating compounds with promising anticancer efficacy against specific cell lines, indicating the importance of the thiazole moiety in medicinal chemistry (Gomha et al., 2017).

Chemical Synthesis and Reactivity

The preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride were studied, revealing its potential as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. This work highlights the versatility of thiazole derivatives in synthetic chemistry and their regioselective synthesis capabilities (Turov et al., 2014).

Material Science and Catalysis

In material science, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized bidentate N-heterocyclic carbenes were synthesized. These complexes, featuring modifications of thiazole derivatives, demonstrated efficient catalytic activities in transfer hydrogenation processes. The study emphasizes the role of thiazole derivatives in enhancing catalytic performance through electronic effects of ligands (Li et al., 2011).

Corrosion Inhibition

Thiazole derivatives were also explored as corrosion inhibitors for metals, showcasing high efficacy in protecting cast iron-carbon alloy in acidic environments. This application signifies the potential of thiazole-based compounds in industrial applications, particularly in extending the lifespan of metals exposed to corrosive agents (El-Lateef et al., 2021).

Safety and Hazards

将来の方向性

Thiazole derivatives have been studied for their wide range of biological activities . They have shown potential in the development of various drugs and biologically active agents . Therefore, future research could focus on exploring the biological activities of 2-Methyl-1,3-thiazole-5-carbonyl chloride and its potential applications in drug development.

特性

IUPAC Name |

2-methyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQHPMHCFMAJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563302 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,3-thiazole-5-carbonyl chloride | |

CAS RN |

60971-72-4 | |

| Record name | 2-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。